molecular formula C12H9FS B2712194 3-(4-Fluorophenyl)thiophenol CAS No. 141106-53-8

3-(4-Fluorophenyl)thiophenol

Cat. No.: B2712194
CAS No.: 141106-53-8
M. Wt: 204.26
InChI Key: GFZKWDDPZFJWHP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thiophenol is an organic compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring The presence of a fluorine atom at the para position of the phenyl ring distinguishes this compound from other thiophenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)thiophenol typically involves the introduction of a thiol group to a fluorinated aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a thiol reagent under basic conditions. For example, 4-fluorobenzenethiol can be synthesized by reacting 4-fluoronitrobenzene with thiourea, followed by reduction of the resulting 4-fluorophenylthiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and final conversion to the desired thiophenol compound. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)thiophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)thiophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are advantageous .

Properties

IUPAC Name

3-(4-fluorophenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKWDDPZFJWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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